molecular formula C5H9ClN2O B3026918 Isoxazol-3-ylmethyl-methyl-amine hydrochloride CAS No. 1187927-38-3

Isoxazol-3-ylmethyl-methyl-amine hydrochloride

Cat. No.: B3026918
CAS No.: 1187927-38-3
M. Wt: 148.59
InChI Key: DLEAWAPTTLHCMM-UHFFFAOYSA-N
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Description

Isoxazol-3-ylmethyl-methyl-amine hydrochloride is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoxazol-3-ylmethyl-methyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The conditions often involve the use of alkali or other bases to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of terminal alkynes with n-BuLi and hydroxylamine can yield 3,5-disubstituted isoxazoles .

Mechanism of Action

The mechanism of action of isoxazol-3-ylmethyl-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making it a versatile compound in medicinal chemistry . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Isoxazol-3-ylmethyl-methyl-amine hydrochloride can be compared with other similar compounds, such as:

  • Thiadiazole derivatives
  • Oxadiazole derivatives
  • Isothiazole derivatives
  • Triazole derivatives

These compounds share similar heterocyclic structures but differ in their specific chemical properties and biological activities . This compound is unique due to its specific structure and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(1,2-oxazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-6-4-5-2-3-8-7-5;/h2-3,6H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEAWAPTTLHCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-38-3
Record name 3-Isoxazolemethanamine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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